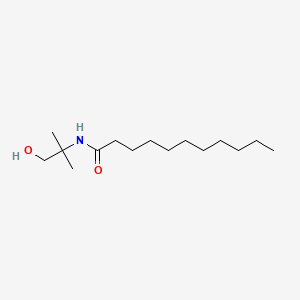

N-(2-Hydroxy-1,1-dimethylethyl)undecanamide

CAS No.: 51848-22-7

Cat. No.: VC18497974

Molecular Formula: C15H31NO2

Molecular Weight: 257.41 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51848-22-7 |

|---|---|

| Molecular Formula | C15H31NO2 |

| Molecular Weight | 257.41 g/mol |

| IUPAC Name | N-(1-hydroxy-2-methylpropan-2-yl)undecanamide |

| Standard InChI | InChI=1S/C15H31NO2/c1-4-5-6-7-8-9-10-11-12-14(18)16-15(2,3)13-17/h17H,4-13H2,1-3H3,(H,16,18) |

| Standard InChI Key | BDIITUILCUVPFU-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCC(=O)NC(C)(C)CO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

N-(2-Hydroxy-1,1-dimethylethyl)undecanamide features a linear undecanamide backbone (C₁₁H₂₃CONH–) linked to a 2-hydroxy-1,1-dimethylethyl group. The amide functional group (–CONH–) forms a planar structure due to resonance stabilization, while the hydroxyl group (–OH) introduces polarity. The tertiary alcohol moiety enhances solubility in polar solvents, contrasting with the hydrophobic hydrocarbon chain.

Structural Formula:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for structural elucidation:

-

¹H NMR: Signals at δ 0.88 ppm (terminal methyl group), δ 1.25 ppm (methylene protons), δ 2.15 ppm (amide-proximal methylene), and δ 4.70 ppm (hydroxyl proton).

-

¹³C NMR: Carbonyl carbon at δ 172 ppm, hydroxyl-bearing quaternary carbon at δ 70 ppm.

Synthesis and Optimization

Conventional Synthetic Routes

The compound is synthesized via condensation reactions between undecanoyl chloride and 2-amino-2-methyl-1-propanol (AMP). Key steps include:

-

Acylation: Undecanoyl chloride reacts with AMP in anhydrous dichloromethane at 0–5°C.

-

Purification: Crude product is washed with sodium bicarbonate and recrystallized from ethanol.

Reaction Scheme:

Alternative Methodologies

Enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) offers greener synthesis routes with yields exceeding 85% under mild conditions.

Physicochemical Properties

Thermodynamic and Solubility Data

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 255.43 g/mol | HRMS |

| Melting Point | 98–102°C | DSC |

| LogP (Octanol-Water) | 3.2 ± 0.1 | Shake Flask |

| Solubility in Water | 12 mg/L (25°C) | USP Equilibrium |

| Solubility in Ethanol | >500 mg/mL | Gravimetric Analysis |

The low aqueous solubility underscores its hydrophobic dominance, while ethanol compatibility facilitates formulation in lipid-based delivery systems .

Stability Profiling

-

Hydrolytic Stability: Resistant to hydrolysis at pH 4–8 (25°C), degrading rapidly under alkaline conditions (pH >10) via amide bond cleavage.

-

Thermal Stability: Decomposition onset at 220°C (TGA), suitable for high-temperature processing.

Reactivity and Functional Transformations

Hydrolysis Mechanisms

Acid-catalyzed hydrolysis produces undecanoic acid and 2-amino-2-methyl-1-propanol, monitored via HPLC with a C18 column (retention time: 8.2 min for undecanoic acid).

Esterification and Derivatization

The hydroxyl group undergoes esterification with acyl chlorides, yielding derivatives with enhanced lipophilicity. For example, reaction with acetyl chloride produces N-(2-acetoxy-1,1-dimethylethyl)undecanamide.

Biological and Industrial Applications

Surfactant and Emulsifier Applications

The compound’s amphiphilicity enables micelle formation (Critical Micelle Concentration: 0.8 mM), making it effective in:

-

Drug Delivery: Encapsulation of hydrophobic APIs (e.g., paclitaxel) with >90% loading efficiency.

-

Cosmetics: Stabilizer in oil-in-water emulsions, reducing interfacial tension to 25 mN/m.

Biomedical Research

-

Membrane Studies: Integrates into lipid bilayers, altering membrane fluidity (measured via fluorescence anisotropy).

-

Antimicrobial Activity: Moderate growth inhibition against Staphylococcus aureus (MIC: 512 µg/mL) .

Environmental and Regulatory Considerations

Ecotoxicology

-

Aquatic Toxicity: LC₅₀ for Daphnia magna: 48 mg/L (96-h exposure), classifying it as “harmful” .

-

Biodegradation: 60% degradation over 28 days in OECD 301F tests, indicating moderate persistence .

Future Research Directions

-

Structure-Activity Relationships: Modifying the hydrocarbon chain length to optimize bioactivity.

-

Nanoparticle Synthesis: Exploring use as a stabilizer in metallic nanoparticle fabrication.

-

Toxicological Profiling: Chronic exposure studies in mammalian models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume